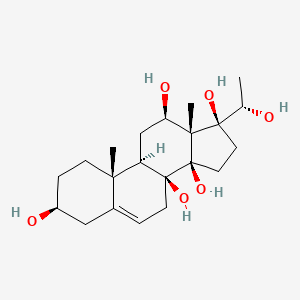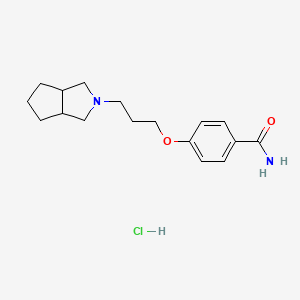
Sarcostin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcostin is a pregnane ester glycoside isolated from the aerial parts of Stapelia variegata.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
Sarcosine has been identified as an effective natural ligand in the cobalt-catalyzed cross-coupling of Grignard reagents with allylic and vinylic bromides. The Co(II)/sarcosine catalytic system efficiently facilitates the coupling of phenyl and benzyl Grignards with alkenyl bromides, including previously challenging Co-catalyzed coupling of allylic bromides. This discovery has significant implications for the synthesis of complex organic molecules, such as the antihyperglycemic drug sitagliptin, highlighting sarcosine's utility in organic synthesis and drug development (Frlan et al., 2015).
Biomarker for Prostate Cancer
Sarcosine's role as a biomarker for prostate cancer has been extensively studied with mixed results. While initial studies suggested sarcosine in urine could be a promising tool for prostate cancer diagnostics, subsequent research has challenged these findings. Studies have shown that sarcosine levels are not significantly different between prostate cancer patients and control groups, casting doubt on its effectiveness as a diagnostic marker. However, the exploration of sarcosine and its metabolic pathways continues to contribute valuable insights into prostate cancer biology and diagnostics (Jentzmik et al., 2010).
Therapeutic Potential in Schizophrenia
Sarcosine has shown promise as a therapeutic agent for schizophrenia, functioning as a type 1 glycine transporter inhibitor to potentially improve symptoms. Meta-analyses and clinical trials have explored its efficacy and cognitive effects, indicating that sarcosine could enhance treatment outcomes for schizophrenia patients, particularly those with chronic and non-treatment-resistant forms of the disorder. These findings support the potential of sarcosine as an adjunct treatment in schizophrenia, offering a new avenue for managing this complex psychiatric condition (Chang et al., 2020).
Eigenschaften
CAS-Nummer |
18607-76-6 |
|---|---|
Produktname |
Sarcostin |
Molekularformel |
C21H34O6 |
Molekulargewicht |
382.49 |
IUPAC-Name |
(3S,8S,9R,10R,12R,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol |
InChI |
InChI=1S/C21H34O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,12,14-16,22-27H,5-11H2,1-3H3/t12-,14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
WIOBOUWMWWLZKG-WDGBXWAPSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sarcostin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)




![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)


